![molecular formula C16H17N3O4S B6027354 N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B6027354.png)
N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells, as well as the activity of HSP90, a protein involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in various tissues. This compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in various research fields. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase, which could have applications in the treatment of various diseases. Another area of research is the development of this compound derivatives with improved pharmacokinetic properties, which could improve its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Synthesis Methods
The synthesis of N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitropyridine with 3-amino-6-methoxypyridine to form N-(6-methoxypyridin-3-yl)-2-chloro-5-nitropyridin-3-amine. This intermediate is then reacted with 2-oxopyrrolidine-1-amine to form this compound.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields. Some of the areas where this compound has been studied include cancer research, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-23-15-9-4-12(11-17-15)18-24(21,22)14-7-5-13(6-8-14)19-10-2-3-16(19)20/h4-9,11,18H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXWZOVBUIQDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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